
Einecs 240-845-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 240-845-4, also known as potassium antimonide, is a chemical compound with the molecular formula K₃Sb. It is a compound of antimony and potassium, where antimony is in the oxidation state of -3. This compound is typically used in various industrial and research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Potassium antimonide can be synthesized through the direct reaction of potassium and antimony. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The general reaction is as follows:
3K+Sb→K3Sb
This reaction requires high temperatures, usually around 300-400°C, to ensure complete reaction.
Industrial Production Methods
In industrial settings, potassium antimonide is produced by heating a mixture of potassium and antimony in a controlled environment. The process involves:
Mixing: Potassium and antimony are mixed in stoichiometric amounts.
Heating: The mixture is heated in a furnace at temperatures ranging from 300-400°C.
Cooling: The product is then cooled under an inert atmosphere to prevent oxidation.
化学反应分析
Types of Reactions
Potassium antimonide undergoes several types of chemical reactions, including:
Oxidation: When exposed to air, potassium antimonide can oxidize to form potassium oxide and antimony trioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Potassium antimonide can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at room temperature.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various halides or other reactive compounds.
Major Products
Oxidation: Potassium oxide (K₂O) and antimony trioxide (Sb₂O₃).
Reduction: Elemental potassium and antimony.
Substitution: Various potassium salts and antimony compounds.
科学研究应用
Potassium antimonide is used in various scientific research applications, including:
Chemistry: As a reagent in synthesis and catalysis.
Biology: In studies involving antimony’s biological effects.
Industry: Used in the production of semiconductors and other electronic materials.
作用机制
The mechanism by which potassium antimonide exerts its effects involves the interaction of potassium and antimony ions with various molecular targets. In biological systems, antimony compounds can interact with enzymes and proteins, potentially inhibiting their function. In industrial applications, potassium antimonide’s unique electronic properties make it useful in semiconductor technology.
相似化合物的比较
Similar Compounds
- Sodium antimonide (Na₃Sb)
- Lithium antimonide (Li₃Sb)
- Calcium antimonide (Ca₃Sb₂)
Uniqueness
Potassium antimonide is unique due to its specific electronic properties and reactivity. Compared to sodium antimonide and lithium antimonide, potassium antimonide has a different reactivity profile and is more stable under certain conditions. Its use in semiconductor technology also sets it apart from other antimonides.
属性
InChI |
InChI=1S/3K.Sb/q3*+1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUVTJHWOQVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].[K+].[Sb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K3Sb+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.055 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16823-94-2 |
Source


|
| Record name | Antimony, compd. with potassium (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with potassium (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with potassium (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

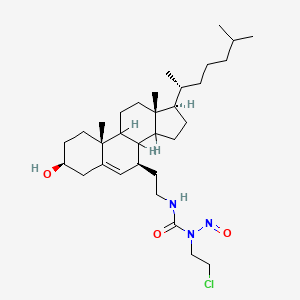



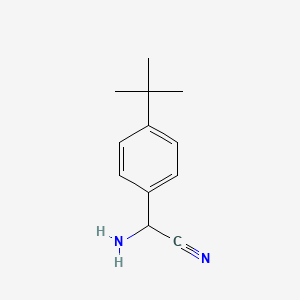
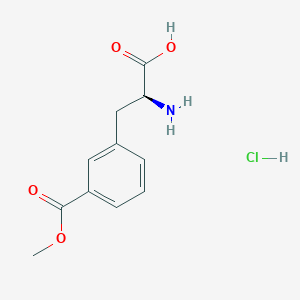
![1-[(3-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3367229.png)
![Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate](/img/structure/B3367242.png)
![Acetamide, N-[4-(3-oxopropyl)phenyl]-](/img/structure/B3367249.png)

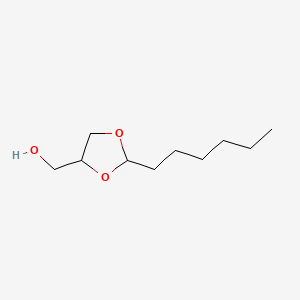
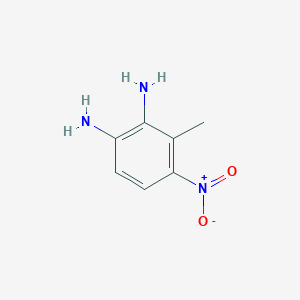
![2,3-Dimethylfuro[3,2-c]pyridine](/img/structure/B3367279.png)
